2-[(4-Fluoro-2-iodophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one
Description
2-[(4-Fluoro-2-iodophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one is a synthetic oxazolidinone derivative characterized by a 1,2-oxazolidin-3-one core with two methyl groups at the 4-position and a substituted benzyl group at the 2-position. The benzyl substituent features a fluorine atom at the para (4-) position and an iodine atom at the ortho (2-) position on the aromatic ring.
Properties
CAS No. |
81778-71-4 |
|---|---|
Molecular Formula |
C12H13FINO2 |
Molecular Weight |
349.14 g/mol |
IUPAC Name |
2-[(4-fluoro-2-iodophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C12H13FINO2/c1-12(2)7-17-15(11(12)16)6-8-3-4-9(13)5-10(8)14/h3-5H,6-7H2,1-2H3 |
InChI Key |
BXKAQBOFZXUEQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CON(C1=O)CC2=C(C=C(C=C2)F)I)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluoro-2-iodobenzyl)-4,4-dimethylisoxazolidin-3-one typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Synthesis of 4-fluoro-2-iodobenzoic acid: This can be achieved through the iodination of 4-fluorobenzoic acid using iodine and a suitable oxidizing agent.
Formation of 4-fluoro-2-iodobenzyl alcohol: Reduction of 4-fluoro-2-iodobenzoic acid using a reducing agent such as lithium aluminum hydride (LiAlH4).
Cyclization to form the isoxazolidinone ring: The final step involves the reaction of 4-fluoro-2-iodobenzyl alcohol with a suitable isocyanate or carbamate under controlled conditions to form the isoxazolidinone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluoro-2-iodobenzyl)-4,4-dimethylisoxazolidin-3-one can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The presence of both fluorine and iodine allows for selective coupling reactions, such as Suzuki or Sonogashira couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (Pd/C) and appropriate ligands in organic solvents.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products like azides, nitriles, or other substituted benzyl derivatives.
Oxidation Products: Oxidized forms of the benzyl group or the isoxazolidinone ring.
Reduction Products: Reduced forms of the benzyl group or the isoxazolidinone ring.
Scientific Research Applications
2-(4-fluoro-2-iodobenzyl)-4,4-dimethylisoxazolidin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical properties and biological activity.
Industry: Utilized in the development of new materials and chemical processes, particularly in the field of organic electronics and catalysis.
Mechanism of Action
The mechanism of action of 2-(4-fluoro-2-iodobenzyl)-4,4-dimethylisoxazolidin-3-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of fluorine and iodine substituents may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Observations:
Halogen Substituents: The target compound’s iodine and fluorine substituents introduce steric bulk and electronic effects distinct from chlorine or bromine in analogs. Fluorine’s electronegativity could alter electron distribution in the aromatic ring, affecting binding to target enzymes (e.g., 4-hydroxyphenylpyruvate dioxygenase in plants) .
Molecular Weight and Solubility :
- The target compound has the highest molecular weight (~348.1 g/mol) due to iodine. In contrast, clomazone (239.7 g/mol) exhibits high water solubility (1100 mg/L), linked to its lower hydrophobicity .
- Bromine in broclozone increases molecular weight (~330.6 g/mol) compared to clomazone, but solubility data is lacking.
Environmental and Agrochemical Behavior
Clomazone (Benchmark Compound):
Target Compound (Inferences):
- Iodine’s Impact : Iodine’s hydrophobicity and polarizability may enhance soil binding, reducing mobility compared to clomazone. However, fluorine’s electronegativity could counteract this by increasing polarity.
Biological Activity
The compound 2-[(4-Fluoro-2-iodophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one , known for its unique structural features, has garnered attention in pharmacological research due to its potential biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a distinctive oxazolidinone ring which is crucial for its biological activity. The presence of fluorine and iodine substituents on the phenyl ring enhances its lipophilicity and biological interactions.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The oxazolidinone core is known to interact with various enzymes, potentially inhibiting their activity.
- Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in cell proliferation and apoptosis.
- Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity against certain bacterial strains.
Biological Activity Data
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of Gram-positive bacteria | |
| Cytotoxicity | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Reduced activity of specific kinases |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial properties of this compound against various bacterial strains. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections.
Case Study 2: Cancer Cell Line Testing
In vitro testing on human cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. The study highlighted a dose-dependent response, with higher concentrations leading to increased cell death rates. This suggests a promising avenue for further development as an anticancer agent.
Research Findings
Recent findings have emphasized the importance of structural modifications on the biological activity of oxazolidinones. Variants with different halogen substitutions have shown altered efficacy profiles, indicating that further research into structure-activity relationships (SAR) could optimize therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
